Glucobrassicin

Catalog No.
S619586
CAS No.
4356-52-9
M.F
C16H20N2O9S2
M. Wt
448.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucobrassicin

CAS Number

4356-52-9

Product Name

Glucobrassicin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate

Molecular Formula

C16H20N2O9S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/t11-,13-,14+,15-,16+/m1/s1

InChI Key

DNDNWOWHUWNBCK-PIAXYHQTSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Synonyms

3-indolylmethylglucosinolate, glucobrassicin, indol-3-ylmethyl glucosinolate

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Potential Health Benefits of Glucobrassicin

One of the most actively researched aspects of glucobrassicin is its potential to contribute to human health. When consumed, glucobrassicin is broken down by the enzyme myrosinase, releasing various bioactive compounds, including indole-3-carbinol (I3C) and its derivative sulforaphane. These breakdown products have been studied for their potential:

  • Chemopreventive properties: Research suggests that glucobrassicin breakdown products, particularly sulforaphane, may possess anti-carcinogenic properties. Studies have shown their potential to modulate various cellular processes involved in cancer development, such as cell cycle arrest, apoptosis (programmed cell death), and detoxification []. However, further research is needed to fully understand these potential benefits and their application in humans.
  • Antioxidant activity: Glucobrassicin and its breakdown products have also been investigated for their potential antioxidant properties. These compounds may help scavenge free radicals in the body, potentially contributing to the prevention of chronic diseases associated with oxidative stress [].

Glucobrassicin in Plant Physiology

Beyond its potential health benefits, glucobrassicin plays a vital role in the plant's defense mechanisms. When a plant is damaged by insects or herbivores, the breakdown of glucobrassicin releases compounds with insecticidal and antibacterial properties, deterring further damage [].

Recent research also suggests that glucobrassicin may function as a source of auxin, a plant hormone crucial for growth and development. Studies have shown that under drought stress conditions, plants convert glucobrassicin into indole-3-acetonitrile (IAN), a precursor to the active auxin indole-3-acetic acid (IAA) []. This finding suggests a novel role for glucobrassicin in plant stress adaptation.

Origin and Significance:

Glucobrassicin, along with other glucosinolates, contributes to the characteristic pungent flavor and odor of cruciferous vegetables. In scientific research, glucobrassicin is of interest for its potential health benefits, particularly its role in cancer prevention and its influence on insect behavior.


Molecular Structure Analysis

Glucobrassicin possesses a unique molecular structure consisting of three main components []:

  • Indolylmethyl group: This aromatic group contains a nitrogen atom and a fused benzene ring structure.
  • Sulfooxy moiety: This functional group contains a sulfur atom bonded to two oxygen atoms and a single oxygen atom with a negative charge.
  • β-D-glucopyranose: This sugar unit provides the molecule with water solubility.

The key feature of glucobrassicin's structure is the linkage between the indolylmethyl group and the sulfooxy moiety through a sulfonylimine bond. This bond is susceptible to enzymatic cleavage, playing a crucial role in the bioactivation of glucobrassicin.


Chemical Reactions Analysis

Decomposition:

Glucobrassicin, like other glucosinolates, undergoes hydrolysis when plant tissues are damaged. The enzyme myrosinase, present in these plants but stored separately from the glucosinolates, catalyzes this reaction. The hydrolysis cleaves the sulfonylimine bond, yielding various breakdown products depending on the specific glucosinolate and the presence of other enzymes and reaction conditions. In the case of glucobrassicin, the expected breakdown product is indol-3-ylmethyl isothiocyanate (I3MIT).

Balanced chemical equation:

Glucobrassicin + H2O -> Myrosinase -> I3MIT + Glucose + Sulfate

Other Reactions:

Limited information exists on other relevant reactions involving glucobrassicin in scientific research. However, some studies suggest potential interactions with gut microbiota, influencing their composition and metabolite production [].


Physical And Chemical Properties Analysis

  • Solubility: Glucosinolates are typically water-soluble due to the presence of the sugar unit.
  • Stability: Glucosinolates are generally stable under acidic conditions but can degrade at high temperatures or alkaline pH.

The biological activity of glucobrassicin is attributed to its breakdown product, I3MIT. I3MIT is believed to exert its effects through various mechanisms, including:

  • Phase II enzyme induction: I3MIT can induce the activity of enzymes involved in detoxification, potentially protecting cells from DNA damage [].
  • Histone deacetylase inhibition: I3MIT might inhibit the activity of enzymes that regulate gene expression, potentially impacting cell proliferation and survival.

XLogP3

-0.1

UNII

EA6EH0IU89

Wikipedia

Indolylmethylglucosinolate
Glucobrassicin

Dates

Modify: 2024-04-14

Explore Compound Types